![molecular formula C19H24N2O4 B2921274 Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 849055-60-3](/img/structure/B2921274.png)
Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C19H24N2O4 . It is a derivative of coumarin, a class of compounds that have been found to have valuable biological and pharmaceutical properties .
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate includes a total of 48 bonds. There are 28 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ester, and 1 aromatic ether .Applications De Recherche Scientifique
Antimicrobial Activity
Coumarin derivatives have been studied for their potential as antimicrobial agents. They have shown significant inhibitory activity against the growth of various bacterial strains . The compound could be synthesized and tested for its efficacy against pathogens like Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
Antifungal Applications
Similar to their antibacterial properties, certain coumarin derivatives exhibit potent antifungal activities. They have been found to be effective against fungal species such as Candida albicans and Aspergillus niger, which are common causes of fungal infections in humans .
Anticancer Research
Coumarins have been identified to possess anticancer properties. They inhibit the proliferation of various human malignant cell lines and demonstrate activity against several types of animal tumors. The subject compound could be explored for its potential anti-tumor effects and its mechanism of action in cancer cells .
Anti-HIV Activity
Research has indicated that coumarin derivatives can be tested for anti-HIV properties. Molecular docking studies suggest that these compounds may interfere with the replication cycle of HIV-1, providing a basis for further investigation into their use as anti-HIV agents .
Anti-inflammatory and Analgesic Effects
Some coumarin derivatives have been shown to exhibit moderate analgesic and excellent anti-inflammatory activities. The compound could be synthesized and evaluated for its potential to reduce inflammation and pain .
Anticoagulant Properties
Coumarins are well-known for their anticoagulant effects, with some derivatives being used in medicinal products like warfarin. The compound could be assessed for its ability to prevent blood clots, which is crucial in the treatment of cardiovascular diseases .
Antioxidant Potential
The antioxidant properties of coumarins are another area of interest. These compounds can scavenge free radicals, which are implicated in various diseases and aging processes. The compound could be tested for its efficacy as an antioxidant .
Enzyme Inhibition
Coumarin derivatives have been reported to inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication. This property makes them potential candidates for the development of new antibiotics .
Mécanisme D'action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways depending on the specific derivative and target .
Biochemical Pathways
Given the broad range of activities associated with coumarin derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Coumarin derivatives have been associated with a wide range of biological activities, suggesting that the effects of this compound could be diverse .
Propriétés
IUPAC Name |
ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-18(22)25-17-10-14(3)13(2)9-16(15)17/h9-11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDFQYVXZXVAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921192.png)
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2921193.png)

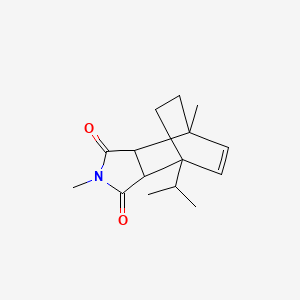

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921197.png)
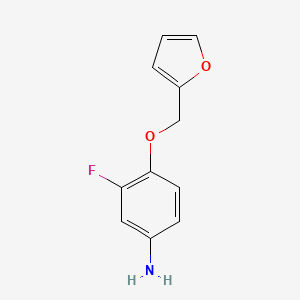
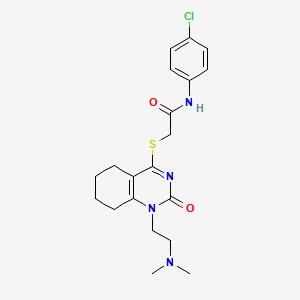
![5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole](/img/structure/B2921202.png)
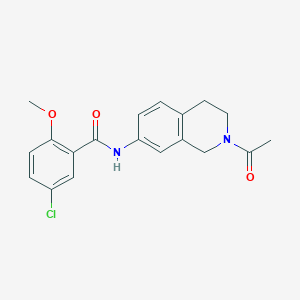
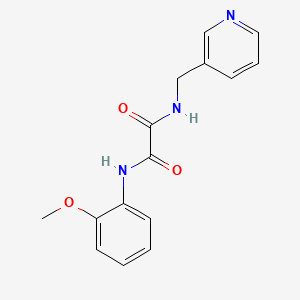
![3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B2921207.png)

![7-[(4-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2921211.png)